3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine
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Overview
Description
3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine is a boron-containing organic compound It is characterized by the presence of two boronate ester groups attached to a naphthyridine core
Mechanism of Action
Target of Action
Similar compounds have been used in photodiode devices , suggesting that they may interact with light-sensitive proteins or molecules.
Mode of Action
Given its structural similarity to other organic semiconductor building blocks , it may interact with its targets through electron transfer processes.
Result of Action
Its use in photodiode devices suggests it may influence light-sensitive processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine typically involves the reaction of 3,7-dibromo-1,5-naphthyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as toluene or dimethylformamide (DMF), and requires heating to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester groups with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronate ester groups can be oxidized to form boronic acids.
Substitution: The naphthyridine core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.
Solvents: Toluene, DMF, and other polar aprotic solvents are often used.
Major Products
Coupling Products: Formed through Suzuki-Miyaura coupling, resulting in biaryl or diaryl compounds.
Oxidation Products: Boronic acids formed from the oxidation of boronate esters.
Scientific Research Applications
3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of organic semiconductors and other advanced materials.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene: Similar structure with a thiophene core instead of a naphthyridine core.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Contains a benzothiadiazole core and is used in similar applications.
Uniqueness
3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine is unique due to its naphthyridine core, which imparts distinct electronic properties and reactivity compared to other boronate ester compounds. This uniqueness makes it valuable in specific synthetic and materials science applications.
Properties
IUPAC Name |
3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28B2N2O4/c1-17(2)18(3,4)26-21(25-17)13-9-15-16(23-11-13)10-14(12-24-15)22-27-19(5,6)20(7,8)28-22/h9-12H,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBYQDZDPPSAEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C(C=N3)B4OC(C(O4)(C)C)(C)C)N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28B2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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